molecular formula C29H27ClN4O4 B15101416 N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide

N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide

Cat. No.: B15101416
M. Wt: 531.0 g/mol
InChI Key: IVKZZNMKPIPJDW-ITYLOYPMSA-N
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Description

N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide is a useful research compound. Its molecular formula is C29H27ClN4O4 and its molecular weight is 531.0 g/mol. The purity is usually 95%.
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Biological Activity

N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring , a benzamide moiety , and various functional groups that contribute to its biological activity. The molecular formula is C30H29ClN4O3C_{30}H_{29}ClN_{4}O_{3} with a molecular weight of approximately 529.0 g/mol. Its structure allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.

PropertyValue
Molecular FormulaC30H29ClN4O3C_{30}H_{29}ClN_{4}O_{3}
Molecular Weight529.0 g/mol
CAS Number957030-86-3

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that start with the formation of the pyrazole core. Subsequent steps introduce the chlorophenyl and phenyl groups, leading to the final product through controlled reactions involving hydrazines and aldehydes.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
  • Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses.

Cytotoxicity Assays

Several studies have evaluated the cytotoxicity of this compound against various cancer cell lines. For instance, derivatives related to pyrazole structures have shown promising results in inhibiting cancer cell proliferation:

  • IC50 Values : The compound exhibited significant cytotoxicity with IC50 values ranging from 36 nM to 359 nM against different cancer cell lines, indicating potent anti-cancer properties .

Case Studies

A notable study involved the evaluation of similar pyrazole derivatives where compounds bearing electron-withdrawing groups like chlorophenyl demonstrated enhanced cytotoxic effects against human liver cancer cells (HA22T) and nasopharyngeal cancer cells (HONE1). The presence of the electronegative oxygen moiety in these compounds was linked to their increased potency .

Properties

Molecular Formula

C29H27ClN4O4

Molecular Weight

531.0 g/mol

IUPAC Name

N-[(Z)-1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C29H27ClN4O4/c1-37-17-16-31-29(36)26(32-28(35)21-10-14-25(38-2)15-11-21)18-22-19-34(24-6-4-3-5-7-24)33-27(22)20-8-12-23(30)13-9-20/h3-15,18-19H,16-17H2,1-2H3,(H,31,36)(H,32,35)/b26-18-

InChI Key

IVKZZNMKPIPJDW-ITYLOYPMSA-N

Isomeric SMILES

COCCNC(=O)/C(=C/C1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/NC(=O)C4=CC=C(C=C4)OC

Canonical SMILES

COCCNC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

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